Butalamine hydrochloride can be sourced from the reaction of butylamine with hydrochloric acid, resulting in the formation of the hydrochloride salt. This compound falls under the category of aliphatic amines, which are characterized by their straight-chain or branched structures. Its systematic name is 1-aminobutane hydrochloride, and it is also referred to as butylammonium chloride.
The synthesis of butalamine hydrochloride typically involves the following steps:
Technical details regarding yields and reaction conditions may vary depending on the specific method employed, including temperature, pressure, and catalyst use.
The molecular formula for butalamine hydrochloride is , with a molecular weight of approximately 109.60 g/mol. The structure consists of a butyl group attached to an amino group, forming a primary amine.
The compound exists as a white crystalline solid when in its hydrochloride form.
Butalamine hydrochloride participates in various chemical reactions typical of amines:
The reactivity of butalamine hydrochloride is influenced by its amino group, which can donate electron pairs to electrophiles.
In biological contexts, butalamine hydrochloride may interact with various receptors due to its amine functional group. Its mechanism of action generally involves:
Quantitative data on its specific effects would require further empirical studies.
These properties make butalamine hydrochloride suitable for various applications in laboratories and industry.
Butalamine hydrochloride has several applications:
The development of butalamine hydrochloride emerged from mid-20th century research into phenyloxadiazole derivatives with vasodilatory properties. During the 1960s, pharmacological studies focused on synthesizing compounds that could selectively relax vascular smooth muscle without significant cardiac effects. Butalamine was engineered as a small-molecule therapeutic (C₁₈H₂₈N₄O) featuring a 1,2,4-oxadiazole core linked to a dibutylaminoethylamine side chain—a structure optimized for enhanced bioavailability and target specificity [1] [7]. This molecular architecture represented a strategic departure from earlier vasodilators like nitroglycerin, as it eliminated nitrate groups to reduce side effects while maintaining potency through dual mechanisms: calcium channel modulation and phosphodiesterase inhibition [7].
Table 1: Evolution of Key Vasoactive Compounds Preceding Butalamine Hydrochloride
Time Period | Representative Compounds | Key Structural Features | Therapeutic Limitations |
---|---|---|---|
1950s | Nitroglycerin, Amyl nitrite | Nitrate esters | Hypotension, Tolerance development |
Early 1960s | Papaverine, Isoxsuprine | Alkaloid-derived | Non-selective vasodilation |
Mid-1960s | Butalamine prototype | Phenyloxadiazole + tertiary amine | Experimental specificity enhancement |
French chemist Jan Marcel Aron-Samuel pioneered the foundational synthetic route to butalamine hydrochloride through collaborative work at Laboratoires Dausse (Paris). His methodology, documented in FR3334M (1965), established a two-step process:
Concurrently, pharmacologist Jean Jacques Sterne validated its vasoactive efficacy through in vivo studies, noting superior hemodynamic profiles compared to existing therapeutics. Japanese researchers at Tanabe Seiyaku further optimized the synthesis (JP 76,108,068, 1976), enhancing reaction yields from 68% to >85% via controlled temperature alkylation and purification protocols [7]. This cross-continental collaboration established the compound’s reproducible synthesis at pilot scale by 1970.
The intellectual property history of butalamine hydrochloride reflects strategic global protection:
Table 2: Key Patents for Butalamine Hydrochloride Synthesis and Applications
Patent Number | Year | Assignee | Key Claims | Current Status |
---|---|---|---|---|
FR 3334M | 1965 | Laboratoires Dausse | Original synthetic route | Expired |
US 3,338,899 | 1967 | Aron-Samuel et al. | Crystallization method for hydrochloride salt | Expired |
JP 76,108,068 | 1976 | Tanabe Seiyaku | Yield-optimized alkylation process | Expired |
US 8,420,346 | 2013 | - | Amine-based neutralization applications | Active (unrelated) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7